2-Bromo-4-methyl-1H-imidazole

Cross-Coupling Medicinal Chemistry C–C Bond Formation

Researchers pursuing imidazole-based SAR often encounter inconsistent cross-coupling yields from suboptimal halogen reactivity. 2-Bromo-4-methyl-1H-imidazole (CAS 23328-88-3) solves this with a C2-bromo substituent optimized for Pd-catalyzed Suzuki couplings; the C4-methyl group directs electrophilic substitution to C5. • 85.3% conversion & 78.1% isolated yield at scale • 97% HPLC purity; stable solid (mp 110-114°C) under inert gas at 2-8°C • Reduces repurification costs in GMP campaigns

Molecular Formula C4H5BrN2
Molecular Weight 161 g/mol
CAS No. 23328-88-3
Cat. No. B1277736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-1H-imidazole
CAS23328-88-3
Molecular FormulaC4H5BrN2
Molecular Weight161 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)Br
InChIInChI=1S/C4H5BrN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)
InChIKeyAYQISCMXBQVMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methyl-1H-imidazole (CAS 23328-88-3) Procurement Specifications and Core Chemical Profile


2-Bromo-4-methyl-1H-imidazole is a heterocyclic building block featuring a C2-bromo substituent and a C4-methyl group on the imidazole ring. This substitution pattern creates a regiochemically defined electrophilic center essential for cross-coupling reactions . The compound is a solid (melting point 110–114°C) , stable under inert gas at 2–8°C, and soluble in common organic solvents [1]. It is commercially available with standard purity of 97%, verified by HPLC, NMR, and GC .

2-Bromo-4-methyl-1H-imidazole: Why In-Class Analogs Are Not Interchangeable


While multiple C2-halogenated imidazoles exist, their divergent reactivity profiles preclude simple substitution. The bromine atom in 2‑bromo‑4‑methyl‑1H‑imidazole offers a balance between oxidative addition kinetics and stability, making it suitable for palladium‑catalyzed cross‑couplings where chloro analogs may be insufficiently reactive and iodo analogs may be too unstable or prone to side reactions [1]. Additionally, the methyl group at C4 directs electrophilic substitution and modulates ring electronics, influencing regioselectivity in further functionalization . The following quantitative evidence demonstrates the unique synthetic advantages of this compound over closely related alternatives.

2-Bromo-4-methyl-1H-imidazole: Quantified Differentiation Evidence for Procurement Decisions


Enhanced Reactivity in Suzuki–Miyaura Coupling vs. Chloro Analogs

2‑Bromoimidazoles undergo Suzuki–Miyaura coupling with arylboronic acids in high yield under standard conditions, whereas the corresponding 2‑chloroimidazoles exhibit significantly slower oxidative addition and often require more forcing conditions or specialized ligands [1]. In a systematic study of imidazole halide reactivity, 2‑bromo‑1‑methylimidazole afforded >90% coupling yield with phenylboronic acid (Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C, 12 h), while the 2‑chloro analog gave only 35% yield under identical conditions [2]. This reactivity advantage translates directly to higher synthetic efficiency and reduced optimization time.

Cross-Coupling Medicinal Chemistry C–C Bond Formation

Proven Synthetic Route with Quantified Yield and Purity

A validated synthesis of 2‑bromo‑4‑methyl‑1H‑imidazole from 2,5‑dibromo‑4‑methylimidazole proceeds with an isolated yield of 78.1% after chromatographic purification, as documented in a published patent application . The process achieves a conversion of 85.3% and provides crystalline product with purity suitable for further elaboration. This well‑characterized route, in contrast to less‑defined preparations for 2‑iodo analogs (which often suffer from instability and lower isolated yields), ensures reproducible supply at laboratory and pilot scale.

Process Chemistry Scale‑Up Quality Control

Stability Profile Enabling Long‑Term Storage and Handling

2‑Bromo‑4‑methyl‑1H‑imidazole is stable for at least 6 months when stored at –80°C under inert atmosphere, and for 1 month at –20°C, according to vendor‑supplied stability data [1]. In contrast, 2‑iodo‑4‑methylimidazole decomposes significantly within days at 0–5°C, necessitating immediate use [2]. This stability differential reduces the risk of batch‑to‑batch variability and allows for bulk procurement and just‑in‑time use without special handling.

Chemical Stability Inventory Management Formulation

Regioselective Electrophilic Substitution Enabled by C4‑Methyl Group

The C4‑methyl substituent in 2‑bromo‑4‑methyl‑1H‑imidazole directs electrophilic attack to the C5 position, enabling predictable and high‑yielding functionalization. In a comparative study of imidazole chlorination kinetics, 4‑methylimidazole reacted 2.5× faster than unsubstituted imidazole [1]. This rate enhancement is retained in the 2‑bromo analog, facilitating efficient C5 functionalization (e.g., halogenation, formylation) without altering the C2‑bromo handle. By contrast, 2‑bromoimidazole (lacking the methyl group) gives mixtures of C4‑ and C5‑substituted products, lowering effective yield.

Regioselectivity Late‑Stage Functionalization Medicinal Chemistry

Commercial Availability with High Purity (97%) and Full Analytical Documentation

2‑Bromo‑4‑methyl‑1H‑imidazole is offered by multiple reputable suppliers at a standard purity of 97%, accompanied by batch‑specific analytical reports (NMR, HPLC, GC) . In comparison, the 2‑iodo analog is rarely available in >90% purity due to its inherent instability, and the 2‑chloro analog is often supplied at 95% purity with fewer analytical guarantees . The higher and more reliably documented purity of the bromo derivative reduces the risk of uncharacterized impurities interfering with catalytic cycles or biological assays.

Procurement Quality Assurance Reproducibility

2-Bromo-4-methyl-1H-imidazole: Optimal Application Scenarios Derived from Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors and GPCR Modulators

The high Suzuki coupling yield and predictable regioselectivity make 2‑bromo‑4‑methyl‑1H‑imidazole an ideal building block for constructing biaryl‑containing drug candidates, such as p38 MAP kinase inhibitors and mGluR5 modulators. The 2‑bromo handle allows late‑stage diversification, while the C4‑methyl group directs additional functionalization to the C5 position, enabling efficient exploration of SAR [1].

Agrochemical Discovery: Herbicidal and Fungicidal Lead Optimization

Patents demonstrate the utility of 2‑bromo‑4‑methyl‑1H‑imidazole as a core scaffold for developing pre‑emergence herbicides. The compound can be converted to esters and hydroxyamides of 2‑bromo‑4‑methylimidazole‑5‑carboxylic acid, which show >90% control of key weed species at 4.48 kg/ha [2]. The stability of the bromo intermediate ensures consistent synthesis of test batches for field trials.

Process Chemistry: Robust Scale‑Up to Kilogram Quantities

The well‑documented synthetic route with 78.1% isolated yield and 85.3% conversion provides a reliable foundation for scaling to kilogram quantities . The compound's solid nature and stability under inert atmosphere simplify handling in pilot‑plant settings, while the 97% commercial purity reduces the need for costly repurification before use in GMP campaigns.

Materials Science: Precursor for Mesoporous Frameworks and Ligands

2‑Bromo‑4‑methyl‑1H‑imidazole can be converted into N‑heterocyclic carbene (NHC) ligands for transition‑metal catalysis. The bromine atom at C2 enables direct metallation, while the methyl group at C4 improves solubility of the resulting metal complexes. These NHC complexes have been applied in Suzuki couplings with turnover numbers up to 10⁶ [3].

Technical Documentation Hub

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